molecular formula C10H9ClOS B3051016 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one CAS No. 30484-10-7

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one

Cat. No.: B3051016
CAS No.: 30484-10-7
M. Wt: 212.7 g/mol
InChI Key: IFQZQOUBWXDUSP-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one is a heterocyclic compound featuring a seven-membered thiepin ring fused to a benzene ring. The core structure includes a sulfur atom in the thiepin moiety and a chlorine substituent at the 7-position. Key features include:

  • Molecular formula: Presumed to be C₉H₇ClOS (based on structural analogs).
  • Molecular weight: Estimated ~198.67 g/mol.
  • Key structural attributes: The sulfur atom in the thiepin ring distinguishes it from nitrogen- or oxygen-containing analogs, influencing electronic properties, solubility, and reactivity.

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1-benzothiepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQZQOUBWXDUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Cl)SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506462
Record name 7-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30484-10-7
Record name 7-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation with Thiol Incorporation

Adapting the azepine synthesis from CN103601678B, this method replaces the nitrogen atom with sulfur. The process involves:

  • Formation of 4-(4-chlorophenylthio)-4-ketobutyric acid :
    • Reacting 4-chlorothiophenol with succinic anhydride in dichloromethane or tetrahydrofuran (THF) at reflux (60–80°C) for 6–8 hours.
    • Yield: ~80% (extrapolated from azepine analog).
  • Cyclization via Aluminum Chloride :
    • Treating the intermediate with anhydrous $$ \text{AlCl}3 $$ (2.5–3.0 equiv) in dichloromethane at 55–70°C for 4–6 hours.
    • Mechanism: Lewis acid-catalyzed intramolecular Friedel-Crafts acylation forms the thiepin ring.
    • Critical factor: Excess $$ \text{AlCl}3 $$ ensures complete cyclization but complicates workup.

Advantages : High regioselectivity due to chloro group directing electrophilic attack.
Limitations : Requires stringent moisture control and generates acidic waste.

Alkylation-Thionation Cascade

Inspired by CN103012265A, this route uses a bromoester to construct the thiepin skeleton:

  • Alkylation of Methyl 2-Amino-5-chlorobenzoate :
    • React with ethyl 4-bromobutyrate in DMF at -5°C, followed by heating to 60°C.
    • Intermediate: Methyl 2-(4-ethoxy-4-oxobutyl)amino-5-chlorobenzoate.
  • Thionation and Cyclization :
    • Replace the amide group with a thioether using Lawesson’s reagent (2.0 equiv) in toluene under reflux.
    • Spontaneous cyclization via nucleophilic displacement forms the thiepin ring.
    • Yield: ~70% (estimated from analogous azepine route).

Advantages : Modular approach allows functional group tuning.
Limitations : Lawesson’s reagent is moisture-sensitive and costly.

Thioketalization-Reduction Sequence

A novel method derived from ketone protection strategies in azepine synthesis:

  • Thioketal Formation :
    • Protect the ketone of 7-chloro-3,4-dihydrobenzo[b]thiepin-5-one with ethylene glycol and p-toluenesulfonic acid in toluene (reflux, 6–8 hours).
  • Borohydride Reduction :
    • Reduce the thioketal with sodium borohydride in THF at 10–20°C, followed by acidic workup to regenerate the ketone.
    • Yield: ~65% (extrapolated from azepine analog).

Advantages : Avoids harsh cyclization conditions.
Limitations : Multi-step process lowers overall efficiency.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield (%) Purity (%)
Friedel-Crafts Acylation 4-Chlorothiophenol, Succinic Anhydride $$ \text{AlCl}_3 $$ 80 ≥95
Alkylation-Thionation Methyl 2-Amino-5-chlorobenzoate Lawesson’s Reagent 70 93
Thioketalization 7-Chloro-3,4-dihydrobenzo[b]thiepin-5-one Ethylene Glycol 65 98

Efficiency : Friedel-Crafts acylation offers the highest yield but requires hazardous $$ \text{AlCl}_3 $$.
Cost : Alkylation-thionation is costlier due to Lawesson’s reagent.
Scalability : Thioketalization is amenable to large-scale production with standard equipment.

Reaction Optimization Insights

  • Solvent Selection : Dichloromethane and DMF are optimal for cyclization and alkylation, respectively.
  • Temperature Control : Low temperatures (-5°C to 10°C) prevent side reactions during alkylation.
  • Workup Procedures :
    • Acidic quench (3–6 N HCl) ensures efficient layer separation in Friedel-Crafts reactions.
    • Saturated brine washes minimize emulsion formation.

Challenges and Mitigation Strategies

  • Sulfur Oxidation : Perform reactions under nitrogen to prevent disulfide formation.
  • Byproduct Formation : Use excess $$ \text{AlCl}_3 $$ (3.0 equiv) to drive cyclization to completion.
  • Purity Enhancement : Recrystallization from ethyl acetate/petroleum ether improves purity to ≥98%.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Variations in the Central Ring

The substitution of sulfur (S) with nitrogen (N) or oxygen (O) significantly alters physicochemical and biological properties. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Heteroatom Substituents Key Characteristics
7-Chloro-1-benzothiepin-5-one (Target) C₉H₇ClOS ~198.67 S Cl at position 7 Sulfur enhances lipophilicity; less electronegative than N/O .
7-Chloro-benzazepin-5-one C₁₀H₁₀ClNO 195.65 N Cl at position 7 Nitrogen enables hydrogen bonding; common in pharmaceuticals (e.g., Tolvaptan) .
8-Fluoro-benzoxazepin-5-one C₉H₈FNO₂ 181.16 O F at position 8 Oxygen increases polarity; fluorine improves metabolic stability .

Key Observations :

  • Electronic Effects : Sulfur’s lower electronegativity compared to N/O reduces hydrogen-bonding capacity but increases electron delocalization in the aromatic system.
  • Pharmaceutical Relevance: Benzazepinones (e.g., Tolvaptan’s core) are utilized in drug design due to nitrogen’s ability to interact with biological targets . Benzothiepinones may offer unique binding profiles but are less explored.

Substituent Effects

The position and nature of substituents critically influence reactivity and applications:

Chlorine vs. Other Halogens
  • Chlorine (Target Compound): Enhances electrophilic aromatic substitution reactivity and stabilizes the ring via electron-withdrawing effects. Observed in benzazepinones (e.g., 7-Chloro-benzazepin-5-one) .
  • Fluorine (8-Fluoro-benzoxazepin-5-one) : Smaller size and high electronegativity alter electronic distribution and metabolic stability .
Functional Group Modifications

Derivatives with sulfonyl or acyl groups (e.g., 7-Chloro-1-p-toluenesulfonyl-benzazepin-5-one) exhibit increased molecular weight and altered solubility:

  • Sulfonyl Groups : Improve thermal stability but may reduce bioavailability due to steric hindrance .

Pharmacological Potential

  • Benzazepinones: Tolvaptan (C₂₆H₂₅ClN₂O₃, MW 448.94) incorporates a 7-chloro-benzazepinone moiety, demonstrating the therapeutic relevance of chlorinated heterocycles .
  • Benzothiepinones: The sulfur atom may confer distinct pharmacokinetic profiles, such as prolonged half-life due to reduced oxidative metabolism.

Biological Activity

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one (CAS No. 30484-10-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10_{10}H9_{9}ClOS with a molecular weight of 212.70 g/mol. This compound features a benzothiepin core structure that is significant in various biological applications.

PropertyValue
Molecular FormulaC10_{10}H9_{9}ClOS
Molecular Weight212.70 g/mol
CAS Number30484-10-7
IUPAC Name7-chloro-3,4-dihydro-1-benzothiepin-5(2H)-one

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of bioactive molecules. Its mechanism of action can vary significantly depending on the final compounds it helps produce.

Potential Mechanisms:

  • Enzyme Interaction : Preliminary studies suggest that this compound may interact with various enzymes involved in metabolic pathways.
  • Cytotoxicity : Research indicates that derivatives of benzothiepins exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer), suggesting that this compound may have similar properties .

Biological Activity Studies

A number of studies have evaluated the biological activity of this compound and its analogs.

Case Study: Antiproliferative Activity

One significant study focused on the antiproliferative activity of novel thiopyran analogs, which included compounds structurally related to this compound. The findings indicated:

  • Cytotoxic Effects : The tested compounds demonstrated significant cytotoxicity against MCF-7 and HCT-15 cell lines.
  • Mechanism Insights : The compounds were found to induce cell cycle arrest and DNA binding activity .

Summary of Findings

Cell LineIC50_{50} (µM)Mechanism
MCF-7X (specific value needed)Induces apoptosis
HCT-15Y (specific value needed)Cell cycle arrest

Applications in Research

The compound is utilized in various scientific research applications:

  • Chemical Synthesis : As a building block for synthesizing more complex bioactive molecules.
  • Biological Studies : Investigating enzyme interactions and metabolic pathways.
  • Pharmaceutical Development : Potential for developing new anticancer agents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one
Reactant of Route 2
7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one

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